molecular formula C18H12N6S B11286728 2-Methyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-Methyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11286728
M. Wt: 344.4 g/mol
InChI Key: GWYNJOAYOHEBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE involves multiple steps, typically starting with the formation of the triazolothiadiazine core. Common synthetic routes include the condensation of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents . Industrial production methods often employ microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products from these reactions include various substituted derivatives that retain the core pharmacophore, enhancing or modifying its biological activity.

Scientific Research Applications

2-METHYL-4-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its triazolothiadiazine core allows it to form hydrogen bonds with target proteins, inhibiting their activity. This mechanism is crucial for its anticancer and antimicrobial properties .

Properties

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

6-(2-methylquinolin-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N6S/c1-11-9-14(13-6-2-3-7-15(13)20-11)17-23-24-16(21-22-18(24)25-17)12-5-4-8-19-10-12/h2-10H,1H3

InChI Key

GWYNJOAYOHEBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

Origin of Product

United States

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